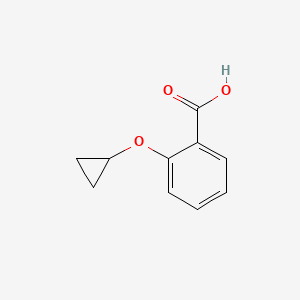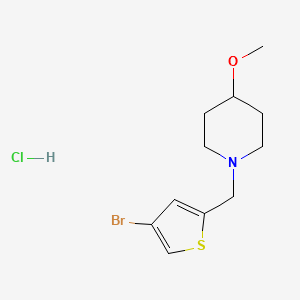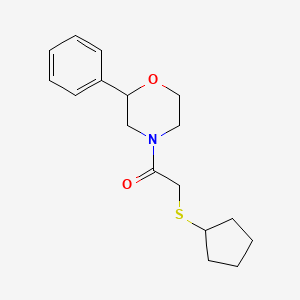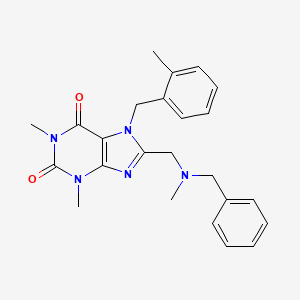![molecular formula C22H22N4O4S B2835569 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide CAS No. 946232-83-3](/img/structure/B2835569.png)
2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a methoxy group, and an imidazo[1,2-b]pyridazine moiety
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets such as mycobacterium tuberculosis and mycobacterium marinum .
Mode of Action
Similar compounds have been found to exhibit inhibitory activity against certain bacterial strains . The compound may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
Similar compounds have been found to interfere with the metabolic pathways of certain bacteria, leading to their inhibition .
Pharmacokinetics
Similar compounds have been found to have very short metabolic half-lives when incubated with mouse liver microsomes . This suggests that the compound may be rapidly metabolized and excreted, which could impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit inhibitory activity against certain bacterial strains . This suggests that the compound may lead to the inhibition of growth or function of these organisms .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to the opening of the ring structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its sulfonamide group is known for its antibacterial properties, which could be explored further.
Medicine
In medicine, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the imidazo[1,2-b]pyridazine moiety suggests it might interact with specific biological targets involved in these diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity profile make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both methoxy and dimethyl groups in 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide makes it unique. These groups can influence the compound’s electronic properties, solubility, and ability to interact with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-10-19(29-3)20(11-15(14)2)31(27,28)25-17-7-5-6-16(12-17)18-13-26-21(23-18)8-9-22(24-26)30-4/h5-13,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBBTQHBOAWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![2-{[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2835491.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2835498.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide](/img/structure/B2835500.png)


![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)
